Daphneticin

概要

説明

Daphnetin (DAP) is a coumarin derivative extracted from Daphne species . It is a biologically active phytochemical with various bioactivities including anti-inflammatory, anti-oxidant, neuroprotective, analgesic, anti-pyretic, anti-malarial, anti-bacterial, anti-arthritic, hepatoprotective, nephroprotective, and anti-cancer activities .

Synthesis Analysis

Daphnetin is a naturally occurring secondary metabolite and benzopyrone derivative . It was one of the first metabolites to be identified in the 1930’s, and found in a variety of plant species . A significant number of researches have been conducted to identify individual compounds, and develop procedures for their detection, synthesis, effectiveness, and toxicity .

Molecular Structure Analysis

Daphnetin has a molecular formula of C20H18O8 . Its average mass is 386.352 Da and its mono-isotopic mass is 386.100159 Da .

Physical And Chemical Properties Analysis

Daphnetin has a molecular weight of 386.352 Da . More detailed physical and chemical properties are not explicitly mentioned in the retrieved papers.

科学的研究の応用

Identification and Structural Analysis : Daphneticin has been isolated and structurally analyzed from different Daphne species, contributing to the understanding of its chemical properties and potential for further research (Ullah et al., 1999); (Liao et al., 2005).

Pharmacokinetics : The pharmacokinetics of daphneticin have been investigated in rats, offering insights into its bioavailability and metabolism, which are crucial for its potential therapeutic use (Hu et al., 2017).

Binding Studies : Research on the binding properties of daphneticin, such as its interaction with human serum albumin, is important for understanding its behavior in biological systems (Liu et al., 2004).

Biological Activities :

- Antioxidant and Protective Effects : Studies have shown daphneticin's antioxidant properties and its role in mitigating oxidative stress-related cellular damage (Lv et al., 2017).

- Antitumor Potential : Daphneticin has demonstrated antitumor activity in various studies, highlighting its potential in cancer therapy (Zheng et al., 2007).

- Neurotransmitter Effects : Its influence on central neurotransmitters like monoamines indicates its potential in pain management and neurological applications (Jiang et al., 1984).

- Immunosuppressive Activity : Research has explored its immunosuppressive effects, suggesting its potential in modulating immune responses (Song et al., 2014).

Therapeutic Potentials : A comprehensive review of daphneticin's pharmacological activities supports its use in treating various diseases, including microbial infections, cancer, arthritis, hepatic damage, inflammation, and neurological disorders (Javed et al., 2022).

Safety And Hazards

A comprehensive review of the literature revealed that Daphnetin had a promising pharmacological and safety profile . It could be employed as a pharmaceutical moiety to treat a variety of illnesses including microbial infections, cancer, arthritis, hepatic damage, inflammation, and neurological anomalies .

将来の方向性

Daphnetin has shown promising therapeutic potentials. Future research could focus on exploring its hidden potential as it targets various molecular and cellular pathways to combat numerous inflammatory disorders, infectious diseases, neurological disorders, hepatotoxicity, nephrotoxicity, psoriasis, and more .

特性

IUPAC Name |

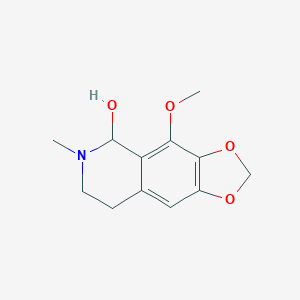

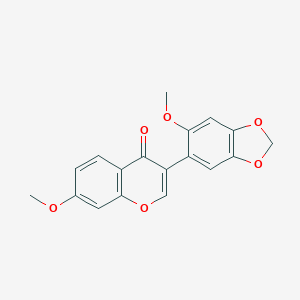

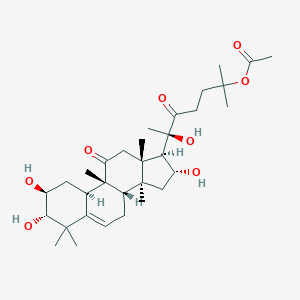

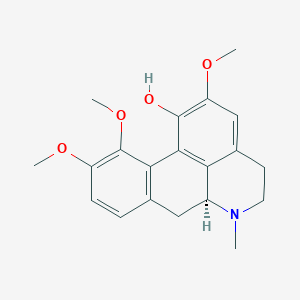

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-13-7-11(8-14(25-2)17(13)23)18-15(9-21)27-20-12(26-18)5-3-10-4-6-16(22)28-19(10)20/h3-8,15,18,21,23H,9H2,1-2H3/t15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFQDIADUIVNRF-CRAIPNDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232266 | |

| Record name | 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daphneticin | |

CAS RN |

83327-22-4 | |

| Record name | Daphneticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83327-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Daphneticin and where is it found?

A1: Daphneticin is a coumarinolignan, a type of natural product characterized by a structure comprising a coumarin unit linked to a phenylpropanoid unit. [, , ] It was first isolated from Daphne tangutica, a plant species known for its medicinal properties. [] Since then, it has been found in other Daphne species, including Daphne giraldii, Daphne koreana, Daphne pedunculata, and Daphne retusa. [, , , ]

Q2: What is the molecular formula and weight of Daphneticin?

A2: The molecular formula of Daphneticin is C18H16O7, and its molecular weight is 344.32 g/mol. [, , ]

Q3: How is Daphneticin typically isolated and identified?

A3: Daphneticin is commonly isolated from plant material using various chromatographic techniques, including column chromatography with silica gel, Sephadex LH-20, and RP-18 silica gel. [, , ] Its structure is then elucidated through spectroscopic analyses, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , , , ] The SINEPT (Selective Inverse Nuclear Overhauser Effect PT) pulse program in NMR has proven particularly useful in confirming the presence of the 1,4-dioxane ring system characteristic of Daphneticin and related coumarinolignans. []

Q4: Have there been any attempts to synthesize Daphneticin?

A4: Yes, Daphneticin has been successfully synthesized in the lab. One approach involved the oxidative coupling of 7,8-dihydroxycoumarins and phenylpropenes using diphenyl selenoxide (Ph2SeO) as the oxidizing agent. [] This method provided a remarkably efficient route to Daphneticin and other naturally occurring coumarinolignans. [] Additionally, a total synthesis of Daphneticin was achieved starting from daphnetin and ethyl 4-benzyloxy-3,5-dimethoxy-β-oxobenzenepropionate. [] Further advancements led to the first enantioselective synthesis of Daphneticin and its regioisomer. [, ]

Q5: What research has been conducted on Daphneticin's pharmacokinetic properties?

A5: A study investigated the pharmacokinetics of Daphneticin and related compounds (daphnetin and daphnoretin) in rats after oral administration of Daphne giraldii extract. [] The study utilized a validated LC-MS/MS method to determine plasma concentrations and calculate pharmacokinetic parameters. [] The results revealed that Daphneticin reached its maximum plasma concentration (Cmax) of 36.67 μg/L two hours after administration (Tmax). [] Other pharmacokinetic parameters determined included the area under the curve (AUC0-t), elimination half-life (T1/2), and mean residence time (MRT). []

Q6: Are there any analytical methods for quantifying Daphneticin?

A6: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a reliable and sensitive technique for quantifying Daphneticin in biological samples. [] This method offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies. []

Q7: Has the biological activity of Daphneticin been explored?

A7: While research on the specific biological activities of Daphneticin is currently limited, some studies suggest potential medicinal properties. [] For instance, Rhodiola rosea L. from the Gorny Altai region, which contains Daphneticin, is being investigated for its potential in medicine and the food industry due to its rich phytochemical profile. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)